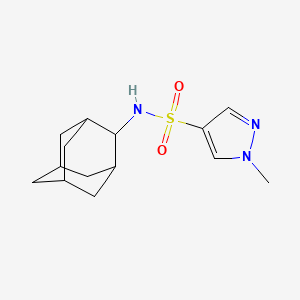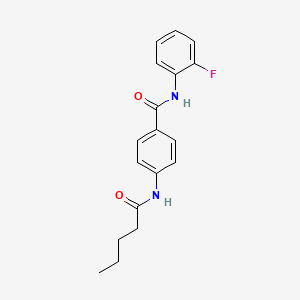
N-2-adamantyl-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-2-adamantyl-1-methyl-1H-pyrazole-4-sulfonamide, also known as APS, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This sulfonamide derivative is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in a variety of cancer cells and has been implicated in tumor growth and metastasis. In
Scientific Research Applications
N-2-adamantyl-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. As a CAIX inhibitor, this compound has been shown to reduce tumor growth and metastasis in preclinical models of various cancers, including breast, lung, and renal cell carcinoma. Additionally, this compound has been investigated for its potential use in imaging and diagnosis of CAIX-expressing tumors.
Mechanism of Action
The mechanism of action of N-2-adamantyl-1-methyl-1H-pyrazole-4-sulfonamide involves the inhibition of CAIX, an enzyme that is overexpressed in hypoxic regions of tumors. By inhibiting CAIX, this compound disrupts the pH regulation of cancer cells, leading to reduced tumor growth and metastasis. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, this compound has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease, due to its ability to inhibit beta-amyloid aggregation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-2-adamantyl-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its high potency and selectivity for CAIX. This allows for precise targeting of cancer cells and reduces the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties and can be easily administered through various routes, including oral and intravenous.
However, there are also limitations to using this compound in lab experiments. One limitation is the potential for toxicity, particularly at high doses. Additionally, this compound may have limited efficacy in tumors that do not overexpress CAIX or in tumors with acquired resistance to CAIX inhibitors.
Future Directions
There are many potential future directions for the use of N-2-adamantyl-1-methyl-1H-pyrazole-4-sulfonamide in scientific research. One area of interest is the development of new imaging and diagnostic techniques using this compound to detect CAIX-expressing tumors. Additionally, there is ongoing research into the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Finally, there is potential for the development of new CAIX inhibitors based on the structure of this compound, which could have improved potency and selectivity.
properties
IUPAC Name |
N-(2-adamantyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-17-8-13(7-15-17)20(18,19)16-14-11-3-9-2-10(5-11)6-12(14)4-9/h7-12,14,16H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUWNGZNVHDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chloro-4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681760.png)
![4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4681767.png)
![N-(1-adamantylmethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681779.png)

![2-[(2-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4681788.png)
![1-({[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4681796.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4681798.png)
![3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4681799.png)


![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4681825.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4681828.png)

